(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Übersicht

Beschreibung

Synthesis Analysis

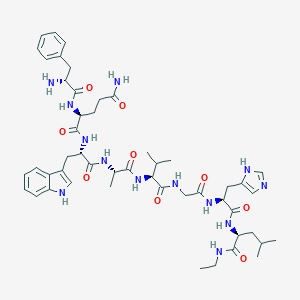

The synthesis of "(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)" involves creating a peptide that lacks the Met at position 14, substituted by other groups at positions 6 and 13 to enhance receptor binding specificity and stability. While specific synthesis details are not provided, generally, peptide synthesis follows solid-phase methods, allowing for sequential addition of amino acids in a controlled fashion, which could be applied in synthesizing this modified bombesin fragment.

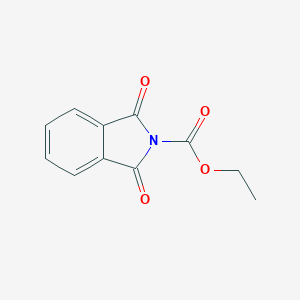

Molecular Structure Analysis

The molecular structure of "(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)" and its analogs has been explored through various spectroscopic methods, including CD (Circular Dichroism) and NMR (Nuclear Magnetic Resonance). These studies reveal the peptide's conformational flexibility, showing shifts from random coil structures in aqueous solutions to more folded structures in apolar media or micellar environments, which could influence its biological activity and interaction with bombesin receptors (C. di Bello et al., 1991).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis : A study used infrared absorption and Raman spectroscopy to analyze the structure of several bombesin 6–14 fragments, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). These peptides, being potent bombesin agonists, have potential applications in tumor treatment (Podstawka, 2008).

Antisecretory and Antimitotic Activity : Another study synthesized des-Met alkylamide analogues of bombesin, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), which functioned as bombesin receptor antagonists. These analogues showed potent antisecretory activity in pancreatic acini and antimitotic activity in Swiss 3T3 cells, suggesting their use in cancer treatment (Wang et al., 1990).

Receptor Affinity and Biological Response : Another research focused on carboxyl-terminal modifications of des-Met14-bombesin, showing how these alterations are critical for determining bombesin receptor affinity and the ability to initiate a biological response. This study provides insights into the development of bombesin-based therapies (Wang et al., 1990).

Adsorption on Silver Surfaces : Research on the adsorption of bombesin-modified 6-14 C-terminal fragments, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), on silver surfaces using Surface-enhanced Raman scattering (SERS) spectroscopy. This study contributes to understanding the structural properties of these peptides in potential drug delivery systems (Podstawka & Ozaki, 2008).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMRDYNGJCBNPA-BZFHMXIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)

![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)

![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)